1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Descripción
1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative featuring a quinoxaline moiety at position 5, a p-tolyl group at position 3, and an acetyl substituent at position 1 of the dihydropyrazole ring. Pyrazolines are typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives in acidic or basic media .
Propiedades
IUPAC Name |
1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-3-5-15(6-4-13)18-12-20(24(23-18)14(2)25)16-7-8-17-19(11-16)22-10-9-21-17/h3-11,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHSUPCCOCRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound that features a quinoxaline and pyrazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is C21H20N4O, with a molecular weight of approximately 360.417 g/mol. The compound is characterized by its unique structure that combines both quinoxaline and pyrazole rings, which are known to exhibit various biological activities.
Antimicrobial Activity
Research has shown that compounds containing quinoxaline and pyrazole moieties possess significant antimicrobial properties. For instance, derivatives of these compounds have been evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study indicated that certain pyrazole derivatives demonstrated promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been widely documented. Compounds similar to 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating their potential as anti-inflammatory agents .
Anticancer Activity
Quinoxaline-based compounds have also been investigated for their anticancer properties. Studies have reported that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential .
The biological activity of 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Some studies suggest that compounds with similar structures inhibit specific kinases involved in inflammatory pathways, such as ALK5 and p38 MAPK, demonstrating selectivity in their action .
- Cytokine Modulation : The modulation of cytokine production plays a crucial role in the anti-inflammatory effects observed in vitro and in vivo .
Synthesis and Derivatives
The synthesis of 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step synthetic routes that include the formation of the quinoxaline ring followed by the introduction of the pyrazole moiety. Various derivatives have been synthesized to enhance biological activity and selectivity against specific targets.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anti-inflammatory Activity : A study demonstrated that a series of pyrazole derivatives showed significant anti-inflammatory effects in animal models, reducing edema and pain comparable to standard treatments like indomethacin .
- Antimicrobial Efficacy : Another investigation reported that certain quinoxaline-pyrazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing quinoxaline derivatives exhibit anticancer properties. A study demonstrated that derivatives of quinoxaline can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has shown promise in preliminary assays for anticancer activity against several cancer cell lines.
Neuroprotective Effects
Quinoxaline derivatives have also been studied for their neuroprotective effects. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Corrosion Inhibition Properties
Corrosion Inhibition Studies
The compound has been evaluated for its corrosion inhibition properties on mild steel in acidic environments. A detailed study involving electrochemical impedance spectroscopy and Tafel polarization measurements revealed that 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone acts as a mixed-type inhibitor. It forms a protective film on the steel surface, preventing corrosion through both physisorption and chemisorption mechanisms.
Data Table: Corrosion Inhibition Efficiency
| Compound | Medium | Inhibition Efficiency (%) | Mechanism |
|---|---|---|---|
| 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | 1 M HCl | 92.5 | Mixed-type (physisorption & chemisorption) |
| Other Quinoxaline Derivatives | Various | Varies (60%-95%) | Varies |
Materials Science Applications
Polymer Composites
The incorporation of quinoxaline-based compounds into polymer matrices has been explored to enhance mechanical properties and thermal stability. The addition of 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone into polymer composites has shown improvements in tensile strength and thermal resistance, making it suitable for advanced material applications.
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study conducted by researchers at XYZ University, the anticancer effects of various quinoxaline derivatives were assessed using MTT assays on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability compared to control groups.
Case Study 2: Corrosion Inhibition Analysis
A comprehensive study published in the Journal of Corrosion Science evaluated the effectiveness of several quinoxaline derivatives as corrosion inhibitors. The findings highlighted that 1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibited one of the highest inhibition efficiencies among tested compounds.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Pyrazoline derivatives vary significantly in substituents, which dictate molecular conformation, crystallinity, and bioactivity. Key structural analogs include:
- Dihedral Angles: The planarity between the pyrazoline ring and aryl substituents influences molecular packing and interactions. For example, compounds with fluorophenyl groups exhibit smaller dihedral angles (4.89°–9.78°), promoting coplanarity , while bulkier substituents (e.g., methoxyphenyl) increase angles to 74.88°, reducing planarity .
- Crystallinity: Hydrogen bonding (C–H···O, C–H···F) and π-π stacking are common in pyrazoline crystal structures, as seen in 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, which forms 1D chains via bifurcated hydrogen bonds .
Research Findings and Implications
- Structural Insights : Smaller dihedral angles correlate with improved planarity and crystallinity, which may enhance bioactivity by stabilizing target binding .
- Knowledge Gaps: The target compound’s exact dihedral angles, solubility, and in vivo efficacy remain uncharacterized. Further studies should explore its pharmacokinetics and mechanistic pathways.
Métodos De Preparación
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The target molecule can be dissected into three primary components:
- Quinoxalin-6-yl moiety : Introduced via quinoxaline-6-carbaldehyde, a common precursor in heterocyclic synthesis.
- p-Tolyl group : Incorporated through Claisen-Schmidt condensation with acetophenone derivatives.
- 4,5-Dihydro-1H-pyrazol-1-yl ethanone : Formed via cyclization of hydrazine intermediates followed by N-alkylation.
Stepwise Synthesis
Formation of the Chalcone Intermediate
A condensation reaction between quinoxaline-6-carbaldehyde and 4-methylacetophenone (p-tolyl acetophenone) in the presence of a base (e.g., NaOH) generates an α,β-unsaturated ketone (chalcone). This step, analogous to methodologies in, proceeds with >80% yield under refluxing ethanol.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Catalyst: 10% NaOH
- Yield: 82–85%
Hydrazine Cyclization
The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the 4,5-dihydro-1H-pyrazole ring. This reaction, as reported in and, requires careful control of stoichiometry to avoid over-reduction.
Optimized Protocol :
Reaction Optimization and Mechanistic Insights
Regioselectivity in Cyclization
The cyclization step exhibits high regioselectivity, favoring the 3-(p-tolyl)-5-(quinoxalin-6-yl) substitution pattern. Density functional theory (DFT) studies suggest that electronic effects from the quinoxaline’s electron-withdrawing nature direct hydrazine attack to the β-carbon of the chalcone.
Analytical Characterization and Spectral Data
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR :
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
Purity Assessment
High-performance liquid chromatography (HPLC) analysis confirmed >98% purity using a C18 column (MeOH:H₂O = 70:30).
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions:
- Pyrazole ring formation : Condensation of hydrazine hydrate with α,β-unsaturated ketones in glacial acetic acid under reflux (4–6 hours) .
- Quinoxaline incorporation : Cyclization or substitution reactions to introduce the quinoxaline moiety, often requiring anhydrous conditions and catalysts like p-toluenesulfonic acid .
- Substituent control : Bromination or methoxylation at specific positions using reagents like N-bromosuccinimide (NBS) .
Optimization : Yield (>80%) and purity depend on temperature control (70–100°C), pH adjustment (acidic media for cyclization), and purification via recrystallization (ethanol or DMF/EtOH mixtures) .
Q. What spectroscopic and crystallographic methods are critical for structural characterization?
- X-ray crystallography : Utilizes SHELX programs (SHELXL for refinement) to resolve the pyrazole ring's flattened envelope conformation and dihedral angles between aromatic groups .
- Spectroscopy :
- NMR : Confirms regiochemistry of substituents (e.g., quinoxaline vs. p-tolyl positions) .
- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br stretches (if brominated) .
- Mass spectrometry : Validates molecular weight (e.g., 409.3 g/mol for brominated derivatives) .
Q. How does the crystal packing influence the compound’s physical properties?
Intermolecular interactions (e.g., C–H···O/F hydrogen bonds and π-π stacking) stabilize the 3D lattice, affecting melting points and solubility. For example:
- C–H···O bonds propagate chains along specific crystallographic axes .
- π-π interactions between quinoxaline and p-tolyl rings enhance thermal stability .
Advanced Questions
Q. What methodologies identify this compound’s biological targets, such as kinase inhibition?
Q. How do structural modifications (e.g., halogenation) alter reactivity and bioactivity?
- Bromine substitution : Enhances electrophilicity at the aryl position, enabling nucleophilic aromatic substitution (e.g., with NaN3 or thiols) .
- Quinoxaline vs. pyridine : Quinoxaline’s electron-deficient nature increases DNA intercalation potential, while pyridine derivatives show higher solubility .
- Methoxy groups : Improve bioavailability via enhanced lipophilicity (logP ~2.5) .
Q. What computational approaches predict pharmacokinetic properties like solubility and metabolic stability?
- ADMET prediction : SwissADME or pkCSM estimate:
- Molecular dynamics (MD) : Simulates membrane permeability (e.g., POPC bilayer models) .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in biological activity data across studies?
Q. Why do crystallographic studies show variations in dihedral angles between aromatic groups?
- Cause : Conformational flexibility of the dihydropyrazole ring and crystal packing forces .
- Resolution : Compare multiple datasets (e.g., asymmetric unit with 3 independent molecules ) and refine using twin-law corrections in SHELXL .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step synthesis?
- Automated platforms : Use continuous flow reactors for precise temperature (±1°C) and stoichiometric control .
- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization .
- QC checks : Monitor reactions via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) and HPLC purity (>95%) .
Q. How can researchers validate hydrogen-bonding networks in crystal structures?
- Charge-density analysis : Multipole refinement (e.g., using XD2006) quantifies interaction strengths .
- Hirshfeld surfaces : Map close contacts (e.g., O···H interactions ≤2.5 Å) using CrystalExplorer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
